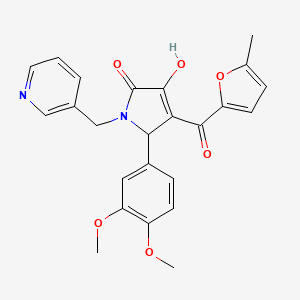

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Properties

CAS No. |

439947-71-4 |

|---|---|

Molecular Formula |

C24H22N2O6 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C24H22N2O6/c1-14-6-8-18(32-14)22(27)20-21(16-7-9-17(30-2)19(11-16)31-3)26(24(29)23(20)28)13-15-5-4-10-25-12-15/h4-12,21,28H,13H2,1-3H3 |

InChI Key |

DWIBQYBEMBAJNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CC4=CN=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. One possible synthetic route could involve the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Furoyl Group: The furoyl group can be introduced via Friedel-Crafts acylation using 5-methyl-2-furoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Pyridinylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the intermediate compound.

Methoxylation and Hydroxylation: The methoxy groups can be introduced through methylation reactions using methanol and an acid catalyst, while the hydroxy group can be introduced via hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The furoyl group can be reduced to a furan ring.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a furan ring.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the pyridinylmethyl and furoyl groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares key structural features and physical properties of the target compound with similar derivatives:

Key Observations:

- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., Cl in 15m) increase melting points compared to electron-donating groups (e.g., OMe in 15l). The target compound’s 3,4-dimethoxyphenyl group may lower its melting point relative to chlorinated analogues.

- Synthetic Efficiency : Yields vary widely (9–86%), influenced by steric hindrance (e.g., 3,5-dichlorophenyl in compound 30, 18% yield ) and solubility of intermediates.

- Spectral Signatures : Lactam C=O (IR: ~1700 cm⁻¹) and aryl substituents (NMR: δ 110–160 ppm) are consistent across the class.

Functional Group Contributions

- Acyl/Thienylcarbonyl Groups : The target’s 5-methyl-2-furoyl group contrasts with 4-methylbenzoyl (compound 25) or thiophen-2-ylcarbonyl (), affecting π-stacking interactions and solubility .

- Heteroaryl Substitutions : The 3-pyridinylmethyl group (target) may improve aqueous solubility compared to 1,3,4-thiadiazol-2-yl () or furylmethyl groups () .

Structure-Activity Relationship (SAR) Insights

- Electron-Rich Aryl Groups : The 3,4-dimethoxyphenyl group in the target compound could enhance binding to receptors preferring electron-donating environments, unlike nitro- or chloro-substituted derivatives (e.g., compound 15k) .

- Polar Substituents: The 3-hydroxy and pyridinylmethyl groups may improve pharmacokinetic properties (e.g., bioavailability) compared to non-polar analogues like 5-(4-ethylphenyl) () .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. Its unique molecular structure, characterized by multiple functional groups, suggests a diverse range of biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C23H21NO7

- Molar Mass : 423.42 g/mol

- CAS Number : 618376-35-5

- Density : 1.357 g/cm³ (predicted)

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activities of related furanone derivatives against various human pathogenic microorganisms, demonstrating efficacy without hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Microorganisms | MIC (µg/mL) |

|---|---|---|

| DMHF | C. albicans | 0.12 |

| DMHF | S. flexneri | 0.12 |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar derivatives have been evaluated for their antiproliferative effects using various cancer cell lines. In vitro studies indicated that certain pyrrole derivatives can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study on pyrrole derivatives demonstrated that they could induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 expression, leading to increased cell death in a dose-dependent manner.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compounds related to this pyrrole derivative have shown anti-inflammatory effects. Research indicates that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Cycle Regulation : The compound may induce cell cycle arrest at specific phases (S and G2/M), which is crucial for its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Inhibition of Inflammatory Mediators : By inhibiting iNOS and COX-2 expression, this compound may reduce inflammation effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.